6-メトキシ-1H-インドール-2-カルボン酸エチル

説明

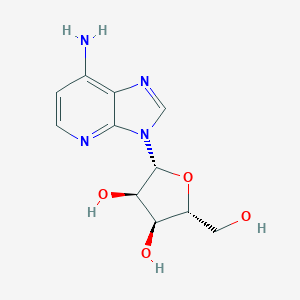

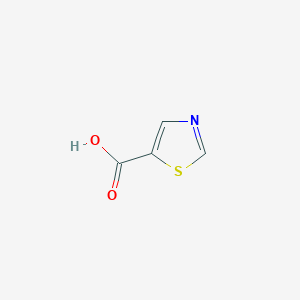

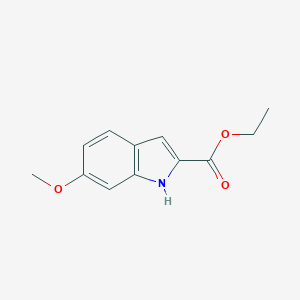

Ethyl 6-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 15050-04-1 . It has a molecular weight of 219.24 and its linear formula is C12H13NO3 .

Synthesis Analysis

The synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate involves heating an intermediate in a solution of ethanolic HCl . This process yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer is then separated from the mixture through facile crystallization .

Molecular Structure Analysis

The InChI code for Ethyl 6-methoxy-1H-indole-2-carboxylate is 1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 380.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 183.7±22.3 °C . The index of refraction is 1.599 . The molar refractivity is 61.6±0.3 cm3 . The polar surface area is 51 Å2 . The polarizability is 24.4±0.5 10-24 cm3 . The surface tension is 47.0±3.0 dyne/cm . The molar volume is 180.3±3.0 cm3 .

科学的研究の応用

アルカロイドの合成

6-メトキシ-1H-インドール-2-カルボン酸エチルなどのインドール誘導体は、特定のアルカロイドに存在する一般的な部分構造です . それらは細胞生物学において重要な役割を果たし、近年、その生物学的特性により注目を集めています .

がん治療

インドール誘導体は、がん細胞の治療のために生物活性化合物として使用されてきました . それらは、天然のものと合成の両方において、様々な生物学的に重要な特性を示しています .

抗菌用途

インドール誘導体は、様々な細菌感染症の治療に潜在的な可能性を示しています . それらの独特の特性により、それらは様々な微生物に対して有効です .

疾患の治療

インドール誘導体は、人間の体における様々な種類の疾患の治療に使用されてきました . それらの多様な生物学的特性により、それらはこの目的のために適しています .

植物ホルモンの生産

植物ホルモンであるインドール-3-酢酸は、高等植物におけるトリプトファンの分解によって生成されます . 6-メトキシ-1H-インドール-2-カルボン酸エチルなどのインドールの誘導体は、このプロセスで潜在的に使用できる可能性があります

作用機序

Target of Action

Ethyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target. More research is needed to elucidate the specific interactions of Ethyl 6-methoxy-1H-indole-2-carboxylate with its targets.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Ethyl 6-methoxy-1H-indole-2-carboxylate may have diverse molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .

特性

IUPAC Name |

ethyl 6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFAOIAKHGVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346514 | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15050-04-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)